molecular formula C8H14ClN B6221246 1-cyclopentylprop-2-yn-1-amine hydrochloride CAS No. 1207432-77-6

1-cyclopentylprop-2-yn-1-amine hydrochloride

Cat. No. B6221246
CAS RN: 1207432-77-6
M. Wt: 159.7
InChI Key:
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Description

1-cyclopentylprop-2-yn-1-amine hydrochloride, also known as 1-cyclopentylprop-2-yn-1-yl-amine hydrochloride, is an organic compound with the molecular formula C6H13ClN. It is a white powder that is soluble in water and is used in a variety of scientific applications. 1-cyclopentylprop-2-yn-1-amine hydrochloride is a versatile compound that has a variety of uses in research and laboratory experiments.

Mechanism of Action

1-cyclopentylprop-2-yn-1-amine hydrochloridelprop-2-yn-1-amine hydrochloride acts as a nucleophile in organic synthesis reactions. It reacts with electrophiles such as alkyl halides and acyl halides to form new C-C bonds. It is also used as a ligand in coordination complexes, where it forms a coordinate covalent bond with a metal ion.
Biochemical and Physiological Effects
1-cyclopentylprop-2-yn-1-amine hydrochloridelprop-2-yn-1-amine hydrochloride does not have any known biochemical or physiological effects and is not known to be toxic to humans. It is not known to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

1-cyclopentylprop-2-yn-1-amine hydrochloridelprop-2-yn-1-amine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and readily available. It is also soluble in a variety of solvents and is stable under a wide range of temperatures and pHs. The main limitation of 1-cyclopentylprop-2-yn-1-amine hydrochloridelprop-2-yn-1-amine hydrochloride is that it is not very soluble in aqueous solutions, making it difficult to use in aqueous-based experiments.

Future Directions

1-cyclopentylprop-2-yn-1-amine hydrochloridelprop-2-yn-1-amine hydrochloride has potential applications in a variety of fields, including organic synthesis, catalysis, and biochemistry. It could be used to synthesize a variety of organic compounds and as a ligand in coordination complexes. It could also be used as a catalyst in polymerization reactions and as a stationary phase in gas chromatography. In addition, 1-cyclopentylprop-2-yn-1-amine hydrochloridelprop-2-yn-1-amine hydrochloride could be used to study enzyme kinetics and to develop new drugs. Further research is needed to explore these potential applications.

Synthesis Methods

1-cyclopentylprop-2-yn-1-amine hydrochloridelprop-2-yn-1-amine hydrochloride can be synthesized from cyclopentadiene and hydrogen chloride. The reaction is carried out in a solvent such as toluene or dichloromethane at a temperature of 60-90°C for 1-2 hours. The reaction is catalyzed by a base such as pyridine or triethylamine. The reaction yields a white solid product that can be purified by recrystallization.

Scientific Research Applications

1-cyclopentylprop-2-yn-1-amine hydrochloridelprop-2-yn-1-amine hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis reactions, as a ligand in coordination complexes, and as a catalyst in polymerization reactions. It is also used as a chromatographic stationary phase in gas chromatography and as a substrate in enzyme assays.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopentylprop-2-yn-1-amine hydrochloride involves the reaction of cyclopentylacetylene with propargylamine in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclopentylacetylene", "Propargylamine", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add cyclopentylacetylene and propargylamine to a reaction flask", "Step 2: Add a catalyst to the reaction mixture", "Step 3: Heat the reaction mixture under reflux for several hours", "Step 4: Allow the reaction mixture to cool to room temperature", "Step 5: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "Step 6: Isolate the product by filtration or extraction", "Step 7: Purify the product by recrystallization or chromatography" ] }

CAS RN

1207432-77-6

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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